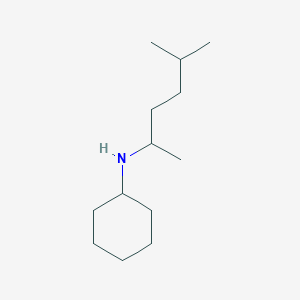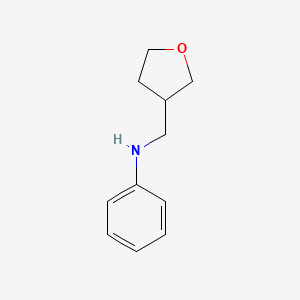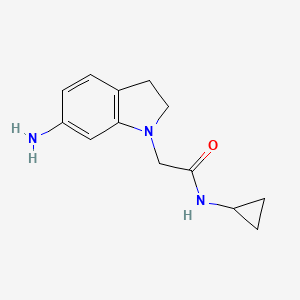
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains an amino group at the 6-position of the indole ring and a cyclopropylacetamide moiety attached to the nitrogen atom of the indole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group at the 6-position can be introduced through nitration followed by reduction. Nitration of the indole ring with nitric acid yields the nitro derivative, which is then reduced to the corresponding amino compound using a reducing agent such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Attachment of the Cyclopropylacetamide Moiety: The final step involves the acylation of the amino group with cyclopropylacetyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield reduced derivatives, such as the conversion of the cyclopropylacetamide moiety to a cyclopropylmethylamine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Alkylated or acylated indole derivatives.
Applications De Recherche Scientifique
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study the function of indole-containing biomolecules and their interactions with proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and modulate their activity. Additionally, the cyclopropylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Acetyl-6-aminoindoline
- 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol
- 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Uniqueness
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and binding affinity to molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-10-2-1-9-5-6-16(12(9)7-10)8-13(17)15-11-3-4-11/h1-2,7,11H,3-6,8,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMCNQJBFLTXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC3=C2C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
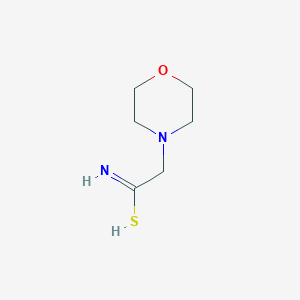
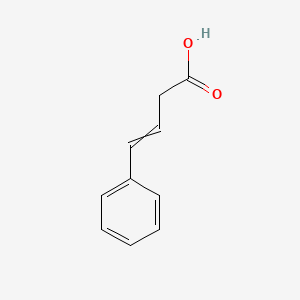
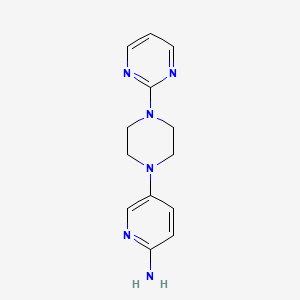
![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B7808784.png)
![5-[4-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7808789.png)
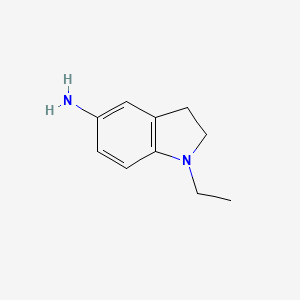
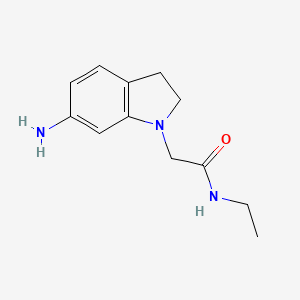
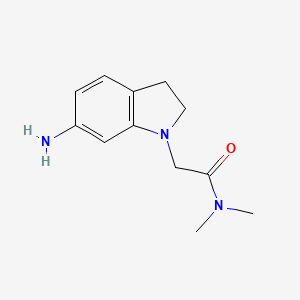
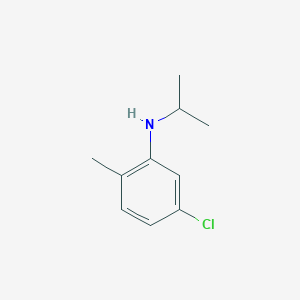
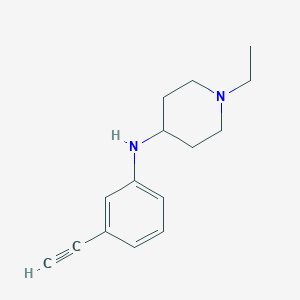
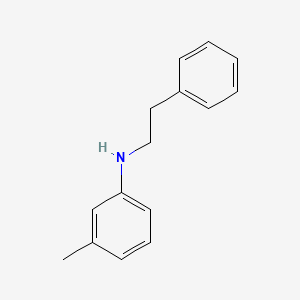
![4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl](/img/structure/B7808842.png)
